

An In-depth Technical Guide to 4-Methoxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylbenzylamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **4-Methoxy-N-methylbenzylamine hydrochloride**. It includes detailed physicochemical data, experimental protocols for its synthesis and analysis, and a review of its known pharmacological activity. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Properties and Data

4-Methoxy-N-methylbenzylamine hydrochloride is a chemical compound of interest for its structural similarity to pharmacologically active molecules and its potential neurological activity. It is the hydrochloride salt of the secondary amine 4-Methoxy-N-methylbenzylamine.

Physicochemical Properties

Quantitative data for **4-Methoxy-N-methylbenzylamine hydrochloride** and its corresponding free base are summarized below for easy reference and comparison.

Table 1: Physicochemical Data for **4-Methoxy-N-methylbenzylamine Hydrochloride**

Property	Value	Reference(s)
CAS Number	876-32-4	[1][2]
Molecular Formula	C ₉ H ₁₄ ClNO	[2]
Molecular Weight	187.67 g/mol	[2][3]
Melting Point	176 °C	[2]
Boiling Point	261.2 °C at 760 mmHg	[2]
Flash Point	111.8 °C	[2]
Appearance	Solid	[4]
Synonyms	N-methyl-p-methoxybenzylamine HCl, (4-Methoxyphenyl)-N-methylmethanamine hydrochloride	[2]

Table 2: Physicochemical Data for 4-Methoxy-N-methylbenzylamine (Free Base)

Property	Value	Reference(s)
CAS Number	702-24-9	[5][6]
Molecular Formula	C ₉ H ₁₃ NO	[5][6]
Molecular Weight	151.21 g/mol	[5][6]
Density	1.008 g/mL at 25 °C	[6]
Boiling Point	88 °C	[5]
Flash Point	109.44 °C	[5][6]
Refractive Index	n _{20/D} 1.529	[6]
Appearance	Liquid	[6]
Storage	2-8°C, under inert gas	[5][6]

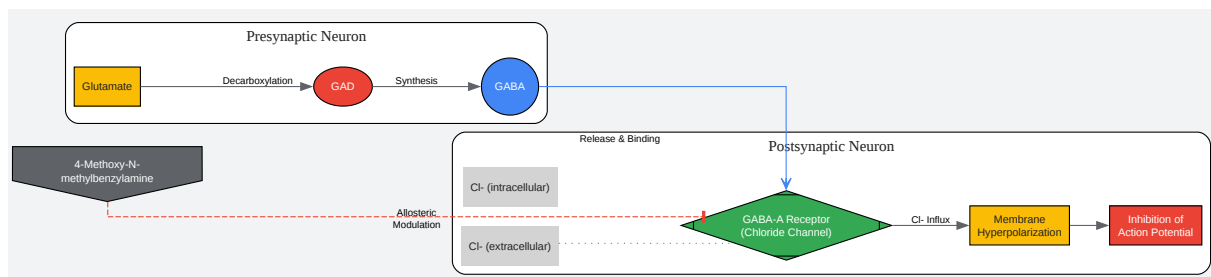
Pharmacological Profile

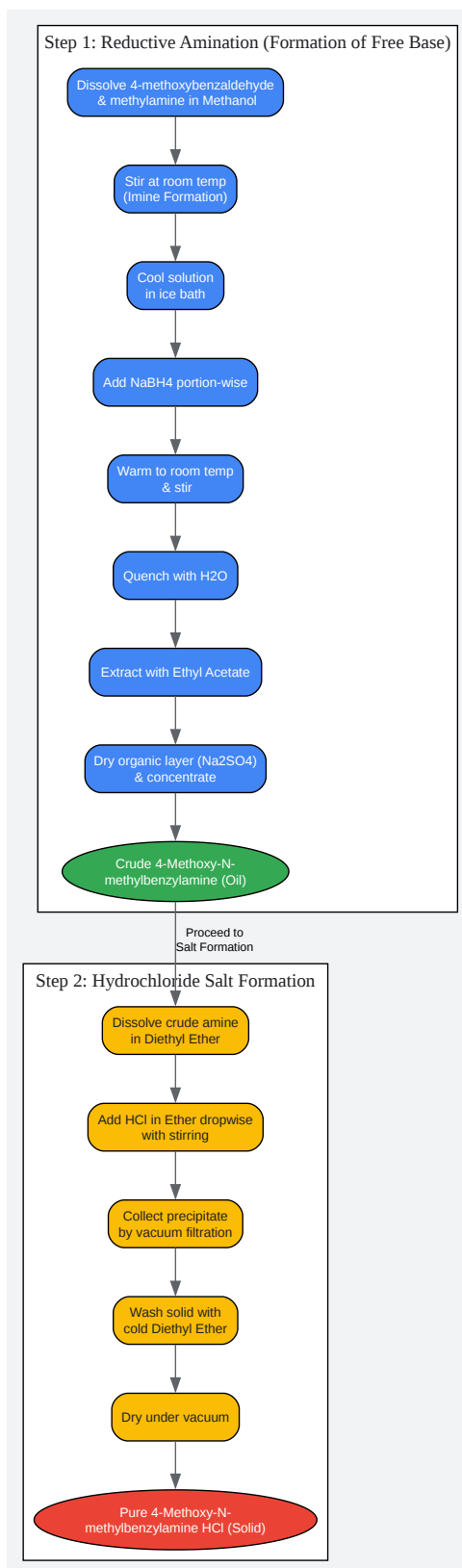
Mechanism of Action

4-Methoxy-N-methylbenzylamine is reported to be an amine receptor ligand with a structural resemblance to piperazine.^[5] Its primary known mechanism of action involves high-affinity binding to the amine receptor site on the GABA-A (γ -aminobutyric acid type A) receptor. This interaction allosterically modulates the receptor, leading to an inhibition of chloride ion influx through the channel.^[5] By potentiating the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound may exert sedative, anxiolytic, or other neuromodulatory effects. This activity suggests potential utility in treating conditions like scopolamine-induced amnesia.^[5]

GABA-A Receptor Signaling Pathway

The binding of an agonist like GABA to the GABA-A receptor opens an integral chloride channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. 4-Methoxy-N-methylbenzylamine acts as a positive allosteric modulator at a distinct binding site, enhancing this inhibitory effect.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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